![molecular formula C12H21N5 B1488492 6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine CAS No. 1903739-86-5](/img/structure/B1488492.png)
6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of “6-(4-Aminopiperidin-1-yl)-N,N-diethylpyrimidin-4-amine hydrochloride” is C13H24ClN5 .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Histamine H4 Receptor Ligands
A study by Altenbach et al. (2008) focused on 2-aminopyrimidines as ligands of the histamine H4 receptor (H4R). They synthesized a series of compounds, optimizing the core pyrimidine moiety and other positions on the ring, resulting in potent in vitro activity and effectiveness as an anti-inflammatory agent in animal models. This supports the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Pyrimidine Derivatives Synthesis
Prostakov et al. (1967) and Kuznetsov et al. (1994) contributed to the chemical synthesis domain by preparing various pyrimidine derivatives, including those related to 4-aminopiperidines. Their work highlights the broad spectrum of biological activity associated with these compounds (Prostakov et al., 1967); (Kuznetsov et al., 1994).
Alzheimer's Disease Treatment
Mohamed et al. (2012) investigated 2-benzylpiperidin-N-benzylpyrimidin-4-amines for treating Alzheimer's disease. They evaluated these compounds for their anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities. One compound, in particular, showed promise as a multifunctional candidate for treating Alzheimer's disease (Mohamed et al., 2012).
Supramolecular Reagents
Aakeröy et al. (2007) synthesized a series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents. These compounds were characterized by X-ray crystallography and exhibited significant hydrogen-bonding motifs, underscoring their potential in crystal engineering and supramolecular chemistry (Aakeröy et al., 2007).
Anticancer Activities
Demirci and Demirbas (2019) synthesized novel Mannich bases starting from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, enhancing its biological activity. These compounds showed moderate cytotoxic activity against prostate cancer cell lines, highlighting their potential in anticancer drug development (Demirci & Demirbas, 2019).
Steric Variations in Ligands
Qayyum et al. (2008) discussed the synthesis and structural consequences of steric variations in ligands containing aminopyridines. This work provides valuable insights into the relationship between molecular structure and chemical reactivity, relevant for catalysis and material science (Qayyum et al., 2008).
Mechanism of Action
Target of Action
Piperidine and pyrimidine derivatives are known to interact with a variety of biological targets. For instance, piperidine derivatives are present in more than twenty classes of pharmaceuticals . Pyrimidine derivatives have been found to have anti-HIV activity .
Mode of Action
The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. For example, some pyrimidine derivatives have been found to inhibit HIV replication in acutely infected cells .
Biochemical Pathways
The biochemical pathways affected by these compounds can also vary widely. For instance, some piperidine derivatives have been found to have antioxidant action .
Result of Action
The molecular and cellular effects of these compounds can depend on their specific structure and the biological target they interact with. For example, some pyrimidine derivatives have been found to have anti-HIV activity .
Safety and Hazards
Future Directions
Given its potential for drug discovery, biotechnology, and materials science, “6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine” could be a subject of future research. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-9-14-11(16(2)3)8-12(15-9)17-6-4-10(13)5-7-17/h8,10H,4-7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLZURXSMXVAOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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